molecular formula C13H12O4 B077864 Naphthoxylactic acid CAS No. 10476-54-7

Naphthoxylactic acid

Cat. No.: B077864
CAS No.: 10476-54-7
M. Wt: 232.23 g/mol
InChI Key: CFQFHRDQYGTGFA-UHFFFAOYSA-N
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Description

Naphthoxylactic acid, also known as 3-(1-naphthoxy)lactic acid, is an organic compound belonging to the class of naphthalenes. These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings. This compound is notable for its applications in various scientific fields, including analytical chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthoxylactic acid can be synthesized from 4-methoxy-1-naphthol. The synthesis involves the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare authentic samples of this compound for analytical purposes.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-methoxy-1-naphthol provides a reliable route for laboratory-scale preparation. Industrial production would likely involve similar reaction conditions, optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthoxylactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction could produce naphthyl alcohols.

Scientific Research Applications

Naphthoxylactic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthoxylactic acid involves its interaction with various molecular targets. In pharmacological studies, it is often investigated as a metabolite of propranolol, where it undergoes side-chain oxidation . The pathways involved include enzymatic reactions in the liver, leading to the formation of hydroxylated derivatives.

Comparison with Similar Compounds

Naphthoxylactic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in analytical and pharmacological studies.

Biological Activity

Naphthoxylactic acid (NLA) is a compound derived from the metabolism of propranolol, a well-known beta-blocker. It has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various metabolic processes. This article explores the biological activity of NLA, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Metabolism

This compound is formed primarily through the hydroxylation and oxidation of propranolol. The metabolic pathway involves the conversion of propranolol into several metabolites, with NLA being one of the significant products. The structure of NLA can be represented as follows:

NLA=C12H11O3\text{NLA}=\text{C}_{12}\text{H}_{11}\text{O}_3

This compound exhibits structural similarities to other naphthalene derivatives, which are known for their diverse biological activities.

Antioxidant Activity

One of the most notable biological activities of NLA is its antioxidant capacity . Research indicates that NLA possesses moderate antioxidant properties, which can contribute to the protection of cells against oxidative stress. In vitro studies have shown that NLA can inhibit lipid peroxidation, a process that leads to cellular damage:

  • Study Findings : In a study measuring the effectiveness of various compounds in preventing lipid peroxidation, NLA demonstrated an EC50 value comparable to that of vitamin E, although it was less potent overall .
  • Mechanism : The antioxidant mechanism is thought to involve the scavenging of free radicals and the stabilization of cell membranes, reducing the risk of oxidative damage during inflammatory processes .

Biological Effects in Cellular Systems

NLA's biological activity extends beyond antioxidant properties. It has been shown to influence several cellular processes:

  • Cell Proliferation : In studies involving cancer cell lines, NLA exhibited antiproliferative effects, suggesting potential applications in cancer therapy. The compound was tested against HepG2 liver cancer cells and showed significant inhibition of cell growth .
  • Metabolic Interactions : Research indicates that NLA interacts with various metabolic pathways. For instance, it has been observed to affect the metabolism of propranolol itself when administered alongside protein-rich meals, enhancing bioavailability and altering metabolite profiles .

Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of NLA:

  • Cardiovascular Health : In patients treated with propranolol for hypertension or anxiety disorders, elevated levels of NLA were associated with improved outcomes related to oxidative stress markers. This suggests that NLA may play a role in mediating some therapeutic effects of propranolol .
  • Neonatal Outcomes : A systematic review on beta-blocker exposure during pregnancy noted that metabolites like NLA could influence neonatal health outcomes, including risks for hypoglycemia and bradycardia . This raises questions about the safety profiles of beta-blockers and their metabolites during pregnancy.

Comparative Analysis of Biological Activities

To better understand the biological activity of NLA in relation to other compounds, a comparative analysis is presented below:

CompoundAntioxidant ActivityAntiproliferative EffectsMetabolic Interaction
This compound (NLA)ModerateSignificant against HepG2Alters propranolol metabolism
Vitamin EHighMinimalNone
PropranololLowModerateSignificant

Properties

IUPAC Name

2-hydroxy-3-naphthalen-1-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11(13(15)16)8-17-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,14H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQFHRDQYGTGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276156, DTXSID90909174
Record name Naphthoxylactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10476-54-7, 94537-05-0
Record name Naphthoxylactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthoxylactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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